4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-2-(2,6-diethylanilino)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-9-6-5-7-10(4-2)12(9)16-14-17-13(15)11(8-18)19-14/h5-8H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUJFZLMEXJHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=NC(=C(S2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2,6-diethylphenylamine with 4-chloro-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde group at position 5 participates in condensation and nucleophilic addition reactions:
a. Imine Formation (Schiff Base Synthesis)
Reaction with primary amines under mild acidic or neutral conditions yields imines. For example:
This reaction is critical for generating bioactive derivatives, as Schiff bases often enhance biological activity through chelation or target binding .
b. Oxidation and Reduction
-
Oxidation : The aldehyde oxidizes to a carboxylic acid using strong oxidizers like KMnO₄ under acidic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the aldehyde to a primary alcohol.
Chloro Substituent Reactivity
The chlorine atom at position 4 undergoes nucleophilic substitution (SNAr) due to electron withdrawal by the thiazole ring:
a. Amine Substitution
Reaction with amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C replaces chlorine with an amino group:
This modification is exploited to create analogs with improved pharmacokinetic profiles .
b. Alkoxy/Aryloxy Substitution
Alkoxides or phenoxides displace chlorine under basic conditions, forming ether-linked derivatives.
Thiazole Ring Reactivity
The thiazole core enables electrophilic substitutions and cycloadditions:
a. Electrophilic Aromatic Substitution
Electron-rich positions (C-2 and C-5) undergo nitration, sulfonation, or halogenation. For instance, bromination at C-5 occurs in acetic acid with Br₂ .
b. Cycloaddition Reactions
The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocyclic systems .
Cyclization and Heterocycle Formation
Intramolecular reactions form complex scaffolds:
a. Thiazolo-Pyrimidine Derivatives
Cyclization with trifluoroacetic anhydride (TFAA) yields pyrimidine-fused thiazoles, enhancing anticancer activity :
b. Thiazolidinone Formation
Reaction with thiourea derivatives forms thiazolidinones, which exhibit antimicrobial properties.
Mechanistic Insights
-
Electron-Withdrawing Effects : The thiazole ring and chloro group activate the aldehyde toward nucleophilic attack.
-
Steric Influence : The 2,6-diethylphenyl group directs substitutions to less hindered positions .
This compound’s versatility in generating pharmacologically relevant derivatives underscores its importance in medicinal chemistry. Further studies exploring its reactivity under catalytic and asymmetric conditions are warranted.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde.
Case Studies and Findings
-
Thiazole Derivatives Against Cancer Cells :
- Research indicates that thiazole derivatives exhibit potent activity against various cancer cell lines. For instance, derivatives with similar structural features have shown IC₅₀ values as low as 2.01 µM against HT29 colon cancer cells .
- A study demonstrated that thiazole-pyridine hybrids displayed enhanced anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
- Structure-Activity Relationship (SAR) :
Antiviral Properties
Thiazole compounds are also being investigated for their antiviral activities. For example:
- Inhibition of Viral Replication :
Other Biological Activities
Beyond anticancer and antiviral applications, thiazole derivatives exhibit a range of other biological activities:
- Antimicrobial Activity :
- Antidiabetic Potential :
Summary of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazole ring and various substituents, has attracted attention for its biological activity, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, supported by data tables and case studies.
IUPAC Name: 4-chloro-2-(2,6-diethylanilino)-1,3-thiazole-5-carbaldehyde
CAS Number: 756859-03-7
Molecular Formula: C14H15ClN2OS
Molecular Weight: 288.80 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-diethylphenylamine with 4-chloro-1,3-thiazole-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually performed under reflux conditions in solvents like ethanol or methanol to ensure complete conversion.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. The compound has been explored for its potential as an antimicrobial agent due to its structural characteristics.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Moderate inhibition | |
| S. aureus | Significant inhibition | |
| Candida albicans | Moderate activity |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation effectively. Notably, structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups enhances cytotoxicity.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A431 (human epidermoid) | 1.98 ± 1.22 | |
| HT29 (colon carcinoma) | <23.30 | |
| Jurkat (T-cell leukemia) | <1000 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to either the inhibition or activation of various biochemical pathways critical for microbial survival and cancer cell proliferation .
Case Studies
Recent studies have highlighted the potential of thiazole derivatives in drug development:
- Antimicrobial Study : A study conducted on a series of thiazole derivatives demonstrated significant antibacterial activity against Salmonella typhi and E. coli, with some compounds achieving zones of inhibition exceeding 15 mm at concentrations of 500 μg/disk .
- Anticancer Research : Another investigation into the cytotoxic effects of thiazole derivatives revealed that compounds with specific substitutions exhibited enhanced activity against multiple cancer cell lines, suggesting that modifications to the thiazole structure could optimize therapeutic efficacy .
Q & A
Basic: What are the recommended synthetic routes for 4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via the Vilsmeier–Haack reaction , a widely used method for introducing aldehyde groups into heterocyclic frameworks. Key steps include:
- Step 1: Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF) to form the aldehyde functionality .
- Step 2: Introducing the 2,6-diethylphenylamino group via nucleophilic substitution or condensation reactions.
Optimization Tips:
- Temperature Control: Maintain reaction temperatures between 0–5°C during aldehyde formation to prevent side reactions.
- Catalysts: Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in the substitution step.
- Purification: Column chromatography with silica gel (hexane/ethyl acetate) yields >90% purity .
Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Answer:
- ¹H NMR: Identifies aromatic protons (δ 7.2–7.4 ppm for diethylphenyl groups) and aldehyde protons (δ 9.8–10.0 ppm). Coupling patterns confirm substitution positions .
- Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 305 for related thiazoles) validate molecular weight and fragmentation pathways .
- IR Spectroscopy: Stretching bands at ~1680 cm⁻¹ (C=O aldehyde) and ~3300 cm⁻¹ (N–H) confirm functional groups .
Advanced: How do computational methods like DFT aid in understanding the electronic properties and reactivity of this thiazole derivative?
Answer:
Density Functional Theory (DFT) provides insights into:
- HOMO-LUMO Gaps: Predicts charge-transfer capabilities (e.g., HOMO localized on thiazole ring, LUMO on aldehyde group) for photophysical applications .
- Electrostatic Potential Maps: Highlights nucleophilic (aldehyde) and electrophilic (chlorine) sites for reactivity predictions .
- TD-DFT: Models excited-state behavior, critical for designing fluorescent probes .
Advanced: What strategies resolve contradictions in reported biological activity data for structurally similar thiazole carbaldehydes?
Answer:
- Comparative Assays: Use standardized cell lines (e.g., HepG2 for cytotoxicity) to minimize variability .
- Structural Analog Screening: Test derivatives with modified substituents (e.g., replacing diethylphenyl with morpholino groups) to isolate activity-contributing moieties .
- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., conflicting IC₅₀ values) to identify protocol discrepancies (e.g., incubation time, solvent effects) .
Advanced: How can the aldehyde group be functionalized to create derivatives with enhanced pharmacological properties?
Answer:
- Schiff Base Formation: React with primary amines to form imine linkages, improving solubility and metal-chelating potential .
- Nucleophilic Additions: Grignard reagents or cyanide ions can extend the carbon chain for increased lipophilicity .
- Reductive Amination: Convert the aldehyde to an amine group for enhanced bioavailability .
Advanced: What environmental impact assessments are necessary for this compound, given regulatory precedents for chlorinated thiazoles?
Answer:
- Degradation Studies: Monitor hydrolysis (pH-dependent) and photolysis (UV exposure) to assess persistence .
- Ecotoxicology: Test acute toxicity in Daphnia magna (LC₅₀) and soil microorganisms (OECD 216 guidelines) .
- Regulatory Compliance: Cross-check with EPA guidelines for chlorinated heterocycles (e.g., biodegradation thresholds) .
Advanced: How do structural modifications at the 2,6-diethylphenyl moiety influence binding affinities in target proteins?
Answer:
- Steric Effects: Bulkier substituents (e.g., diisopropyl) may hinder binding to hydrophobic pockets, reducing affinity .
- Electron-Withdrawing Groups: Introducing halogens (e.g., Cl) enhances interactions with catalytic lysine residues in kinases .
- SAR Studies: Synthesize analogs with varied alkyl chains and compare IC₅₀ values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
